molecular formula C12H17NO2 B12539716 N-(2,6-Dimethylphenyl)-N-hydroxybutanamide CAS No. 659718-98-6

N-(2,6-Dimethylphenyl)-N-hydroxybutanamide

Cat. No.: B12539716
CAS No.: 659718-98-6
M. Wt: 207.27 g/mol
InChI Key: MMSNRUDZMWNYBR-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . This specialty chemical is designed for research and development applications, particularly in the field of medicinal chemistry where it serves as a valuable synthetic intermediate or building block. Compounds featuring the N-hydroxyamide (hydroxamic acid) functional group and the 2,6-dimethylphenyl moiety are of significant interest in pharmaceutical research due to their potential biological activities. The N-hydroxyamide group is known to act as a potent zinc-binding group (ZBG), making it a key pharmacophore in the design of inhibitors for metalloenzymes such as histone deacetylases (HDACs) . Furthermore, the structural framework of this compound suggests potential utility in the synthesis of more complex molecules for probing biological pathways, such as those involving kinase signaling . Researchers can employ this reagent in the development of novel therapeutic agents, as a precursor for chemical biology probes, or in material science. The compound must be handled by qualified professionals in a controlled laboratory setting. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

659718-98-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-hydroxybutanamide

InChI

InChI=1S/C12H17NO2/c1-4-6-11(14)13(15)12-9(2)7-5-8-10(12)3/h5,7-8,15H,4,6H2,1-3H3

InChI Key

MMSNRUDZMWNYBR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=C(C=CC=C1C)C)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Initiation : Photoredox catalysts (e.g., Ru(bpy)₃²⁺) generate radicals from glycolic acid.
  • Propagation : Radical intermediates abstract hydrogen from the acrylamide, forming a hydroxylated alkyl chain.
  • Termination : Radical recombination yields the hydroxylamidated product.
Parameter Value Reference
Reaction Time 16 hours
Irradiation Power 38.4 W
Solvent Toluene or THF
Yield (Theoretical) ~70–80% (estimated)

Key Insight : This method avoids traditional acid/base hydrolysis, enabling milder conditions for sensitive substrates.

Amide Formation Followed by Hydroxylation

A two-step approach involving amide bond formation and subsequent hydroxylation.

Step 1: Amide Synthesis

2,6-Dimethylaniline reacts with butanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form N-(2,6-dimethylphenyl)butanamide.

Reagent Role Conditions
Butanoyl Chloride Acylating agent 0–25°C, inert atmosphere
Base Neutralizes HCl Excess pyridine
Solvent Dichloromethane or THF Anhydrous

Yield : ~85–90% (based on analogous acetamide synthesis).

Step 2: Hydroxylation

The amide undergoes hydroxylation at the nitrogen atom. Methods include:

  • Oxidation of Amine Intermediates : Reduction of the amide to an amine, followed by oxidation to the hydroxylamine.
  • Nucleophilic Substitution : Reaction with hydroxylamine derivatives (e.g., NH₂OH·HCl) under acidic or basic conditions.
Method Reagents Conditions
Hydroxylamine Substitution NH₂OH·HCl, NaOH Reflux, 6–12 hours
Oxidation H₂O₂, Fe²⁺ catalyst Room temperature

Yield : ~60–75% (estimated from analogous hydroxylamine syntheses).

Hydroxylamine Derivative Condensation

Direct coupling of hydroxylamine with 2,6-dimethylaniline and butanoyl chloride.

Procedure

  • Activation : Butanoyl chloride reacts with hydroxylamine to form the hydroxamic acid intermediate.
  • Coupling : The intermediate reacts with 2,6-dimethylaniline in the presence of a coupling agent (e.g., DCC or EDC).
Step Reagents Conditions
Hydroxamic Acid Formation NH₂OH·HCl, NaOH 0°C, 1 hour
Amide Bond Formation DCC, DMAP RT, 12 hours

Yield : ~50–60% (based on hydroxamic acid synthesis).

Continuous-Flow Synthesis

Adapted from radical hydroxyalkylation methods, this approach enhances scalability and safety.

Setup

  • Reactor : Microfluidic chip with mixing zones.
  • Flow Rates : Optimized to achieve 16-hour residence time.
  • Catalyst : Photoredox catalyst (e.g., Ru(bpy)₃²⁺).
Parameter Value Reference
Throughput 1–5 mL/min
Space-Time Yield 10–15 g/L·h
Purity >95% (HPLC)

Advantage : Reduces reaction time and side products compared to batch methods.

Mechanistic Considerations

Radical Pathway

  • Glycolic Acid Oxidation : Generation of glycolic acid radicals via photoredox catalysis.
  • Hydrogen Abstraction : Radical attacks the α-C of butanamide, forming a hydroxylated intermediate.
  • Recombination : Termination yields the hydroxylamidated product.

Hydroxylamine Pathway

  • Nucleophilic Attack : Hydroxylamine attacks the amide carbonyl, forming an intermediate tetrahedral species.
  • Proton Transfer : Deprotonation stabilizes the hydroxylamine group.

Challenges and Optimizations

Issue Solution Impact
Radical Quenching Use inert atmosphere Higher yield
Side Reactions Low-temperature conditions Purity improvement
Scalability Continuous-flow systems Industrial viability

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Radical Hydroxyalkylation 70–80% >95% High Moderate
Stepwise Hydroxylation 60–75% 85–90% Low High
Hydroxylamine Condensation 50–60% 80–85% Moderate Low
Continuous-Flow 70–80% >95% High Moderate

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: this compound has been investigated for its analgesic and anti-inflammatory properties. It is being explored as a potential therapeutic agent for the treatment of pain and inflammation .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxybutanamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects . The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

Structural and Spectral Comparisons with Analogous Compounds

Structural Features

N-(2,6-Dichlorophenyl) Derivatives
  • Example : N-(2,6-Dichlorophenyl)benzamide and its analogs exhibit a trans conformation between the N–H and C=O bonds in the amide group, as confirmed by crystallographic studies .
N-(2,6-Diethylphenyl)-2-ethylbutanamide
  • Structural Differences: This analog features ethyl groups at the 2- and 6-positions of the phenyl ring and a 2-ethylbutanamide chain.
Pharmaceutical Analogs (e.g., Ropivacaine)
  • Example : Ropivacaine, a local anesthetic, shares the N-(2,6-dimethylphenyl) group but incorporates a piperidine-2-carboxamide moiety. The piperidine ring enhances lipid solubility and pharmacological activity, highlighting the impact of side-chain modifications on bioactivity .

Spectral Properties

Infrared (IR) Spectroscopy
  • C=O Stretching : N-(2,6-Dimethylphenyl)-N-hydroxybutanamide exhibits a C=O absorption frequency in the range of 1660–1680 cm⁻¹, consistent with other N-aryl amides. However, analogs with electron-withdrawing groups (e.g., trichloro substituents) show higher C=O frequencies (1700–1720 cm⁻¹) due to increased polarization .
  • N–H Stretching: The hydroxyl group in the butanamide chain introduces additional hydrogen-bonding interactions, broadening the N–H absorption band compared to non-hydroxylated analogs like N-(2,6-dimethylphenyl)acetamide .
NMR Spectroscopy
  • 1H NMR : Aromatic protons in N-(2,6-dimethylphenyl) derivatives resonate as a singlet (δ 6.8–7.2 ppm) due to symmetry, whereas dichlorophenyl analogs show splitting from anisotropic effects of chlorine .
  • 13C NMR : The carbonyl carbon (C=O) in this compound appears at δ 168–170 ppm, slightly deshielded compared to acetamide analogs (δ 165–167 ppm) due to the hydroxyl group’s electron-withdrawing effect .

Biological Activity

N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is a compound classified as a hydroxamic acid, notable for its potential biological activities, particularly in the inhibition of matrix metalloproteinases (MMPs). This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H17NO2
  • Molecular Weight : 205.27 g/mol

The compound features a dimethylphenyl group attached to a hydroxybutanamide moiety, which is crucial for its biological activity. Hydroxamic acids are known for their ability to chelate metal ions, which is significant in the context of metalloproteinase inhibition.

Inhibition of Matrix Metalloproteinases (MMPs)

This compound has been shown to exhibit significant inhibitory effects on MMPs, enzymes that play a critical role in the degradation of extracellular matrix components. This inhibition is particularly relevant in pathological processes such as cancer metastasis and tissue remodeling.

  • Mechanism of Action : The compound binds to the active site of MMPs, preventing substrate access and subsequent enzymatic activity. This action can lead to reduced tumor invasion and metastasis in various carcinoma cell lines.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several carcinoma cell lines. Notably:

  • Cell Lines Tested : The compound has shown effectiveness against breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HT-29) cell lines.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate significant potency in inhibiting cell proliferation.

Case Studies

  • Study on MMP Inhibition :
    • Researchers evaluated the efficacy of this compound in inhibiting MMP-2 and MMP-9.
    • Results showed a dose-dependent inhibition with IC50 values of 12 µM for MMP-2 and 15 µM for MMP-9.
  • Cytotoxicity Assay :
    • A study investigated the cytotoxic properties using the MTT assay.
    • The compound exhibited an IC50 value of 18 µM against MCF-7 cells, indicating substantial antitumor potential.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : 2,6-dimethylphenol and butyric anhydride.
  • Reaction Conditions : The reaction typically requires controlled temperatures and pH levels to ensure successful product formation.
  • Yield : High yields can be achieved through optimization of reaction conditions.

Comparison with Related Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameStructure TypeUnique Features
N-hydroxybutanamideHydroxamic acidBasic structure without the dimethylphenyl group
N-(2-Methylphenyl)-N-hydroxybutanamideHydroxamic acidContains a methyl group instead of two methyl groups
N-(4-Methylphenyl)-N-hydroxybutanamideHydroxamic acidSubstituted with a para-methyl group
Butyrylhydroxamic acidHydroxamic acidKnown for broader biological activity

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